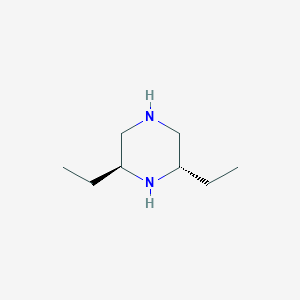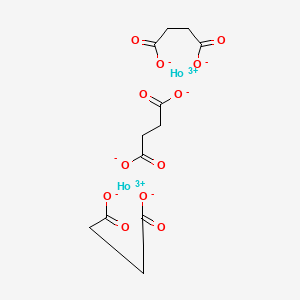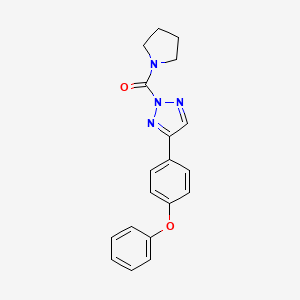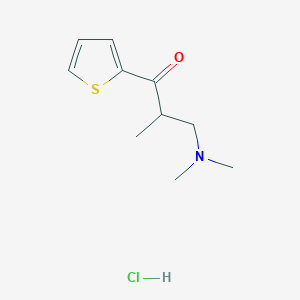
3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as toluene or dimethylformamide. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other materials.
作用機序
The mechanism of action of 3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
Thiophene: A simpler analog with a similar heterocyclic structure.
2-Methylthiophene: A closely related compound with a methyl group at the 2-position.
3-(Dimethylamino)-1-phenylpropan-1-one: A structurally similar compound with a phenyl group instead of a thiophene ring.
Uniqueness
3-(Dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride is unique due to the presence of both a dimethylamino group and a thiophene ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
2522-99-8 |
|---|---|
分子式 |
C10H16ClNOS |
分子量 |
233.76 g/mol |
IUPAC名 |
3-(dimethylamino)-2-methyl-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-8(7-11(2)3)10(12)9-5-4-6-13-9;/h4-6,8H,7H2,1-3H3;1H |
InChIキー |
JRYJVSZTTCIVMK-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C)C(=O)C1=CC=CS1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


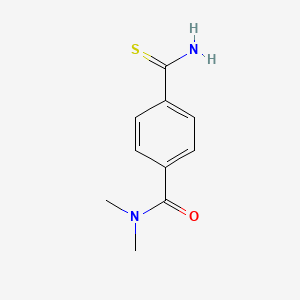
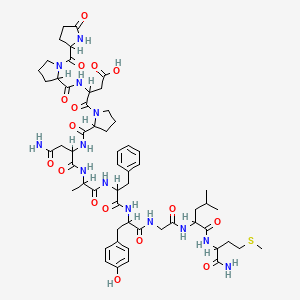
![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)


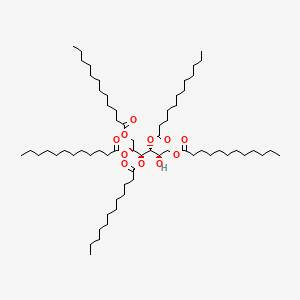
![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)

![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
